molecular formula C12H18ClNO B6263232 rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis CAS No. 1807938-92-6

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis

Cat. No.: B6263232
CAS No.: 1807938-92-6
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis is a chiral compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a cyclobutane ring substituted with a phenoxy group and a dimethylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion to the hydrochloride salt to improve solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization-induced asymmetric transformation (CIAT) can be employed to achieve high stereoselectivity and efficiency . The use of environmentally friendly solvents and reagents is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride, cis stands out due to its unique cyclobutane ring structure and the presence of both phenoxy and dimethylamine groups.

Properties

CAS No.

1807938-92-6

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.